

An In-depth Technical Guide to 5-Methoxyuracil: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methoxyuracil**

Cat. No.: **B140863**

[Get Quote](#)

This guide provides a comprehensive technical overview of **5-Methoxyuracil**, a significant pyrimidine derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis, and biological relevance of this compound, offering field-proven insights and detailed methodologies.

Executive Summary

5-Methoxyuracil, a methoxylated analogue of the nucleobase uracil, serves as a crucial building block in medicinal chemistry and molecular biology. Its unique electronic and structural properties, conferred by the electron-donating methoxy group at the C5 position, distinguish it from its parent compound, uracil. This guide will explore its fundamental characteristics, from its physical and spectral properties to its synthesis and role as a precursor for therapeutic agents. We will examine its tautomeric nature, a key factor in its chemical reactivity and biological interactions, and discuss its applications, which range from being a precursor in the synthesis of modified nucleosides to its potential in regenerative medicine.

Molecular Structure and Isomerism

5-Methoxyuracil, systematically named 5-methoxy-1H-pyrimidine-2,4-dione, is a heterocyclic organic compound. The core structure consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a methoxy group attached to the carbon at position 5.

Chemical Structure

The fundamental structure of **5-Methoxyuracil** is depicted below. The presence of the methoxy group significantly influences the electron density of the pyrimidine ring, impacting its reactivity and hydrogen bonding capabilities.

Caption: 2D Chemical Structure of **5-Methoxyuracil**.

Tautomerism: The Keto-Enol Equilibrium

Like other uracil derivatives, **5-Methoxyuracil** can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The diketo form is the most stable and predominant tautomer under standard conditions. However, the equilibrium can be influenced by the solvent environment and substitutions on the pyrimidine ring.^{[1][2][3]} The electron-donating nature of the C5-methoxy group can affect the C4=O bond length, subtly influencing the keto-enol equilibrium.^[1] Understanding this tautomerism is critical, as different tautomers can exhibit distinct hydrogen bonding patterns, potentially leading to mispairing in nucleic acid structures.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: Simplified workflow for a synthetic route to **5-Methoxyuracil**.

Key Reactions

5-Methoxyuracil is a versatile building block. ^[4] Its primary utility lies in the preparation of nucleosides, which are fundamental for the development of antiviral and anticancer agents. ^[5] ^{[6][7]} The nitrogen atoms of the pyrimidine ring can undergo reactions like glycosylation to attach a sugar moiety, forming the corresponding nucleoside.

Biological Significance and Applications

5-Methoxyuracil and its derivatives have garnered interest due to their diverse biological activities and applications in various scientific fields.

Role in Drug Development and Medicinal Chemistry

- Antiviral and Anticancer Research: 5-substituted pyrimidine analogues are a cornerstone of antiviral and anticancer chemotherapy. [7] The modification at the C5 position is a well-established strategy for developing potent therapeutic agents. [7][8][9] While **5-Methoxyuracil** itself is not a frontline drug, its derivatives, particularly 5-alkoxymethyluracil analogues, have been synthesized and evaluated for their biological activity. [7][8] For example, certain 5-methoxy-haloethyluridines have shown activity against the Herpes simplex virus. [7] The geometry and substituents of the furanose ring in its nucleoside derivatives are key factors for phosphorylation by viral kinases, a crucial step for antiviral activity. [10]
- Precursor for Other Compounds: It is used as a precursor for the synthesis of other biologically relevant molecules like thymine and uracil. [11] It is also identified as an impurity (Impurity D) of the widely used anticancer drug Fluorouracil. [5]

Other Reported Applications

- Antioxidant Properties: **5-Methoxyuracil** has been described as an antioxidant that can prevent cellular damage from reactive oxygen species. [11]* Regenerative Medicine: It has been suggested for use in regenerative medicine to potentially increase the production of messenger RNA (mRNA) and ribosomal RNA (rRNA). [11]* Prebiotic Chemistry: As a prebiotic agent, it may have played a role in the origins of life. [11] Research into the prebiotic synthesis of 5-substituted uracils suggests they could have been a bridge between the RNA world and the DNA-protein world. [12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Methoxyuracil** is classified as causing skin irritation and serious eye irritation. [13]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [13]* Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-

ventilated area. [13] Recommended storage is in an inert atmosphere at room temperature or refrigerated (2°C - 8°C) in a well-closed container. [4]

Conclusion

5-Methoxyuracil is a compound of significant interest to the scientific community, particularly those involved in drug discovery and molecular biology. Its distinct chemical properties, arising from the methoxy substitution on the uracil core, make it a valuable synthon for creating novel nucleoside analogues with potential therapeutic applications. The ongoing research into its biological activities, from antiviral properties to its role in regenerative medicine, underscores its importance. This guide has provided a detailed technical overview, consolidating current knowledge on its structure, properties, synthesis, and applications to support and inform future research endeavors.

References

- **5-Methoxyuracil** | C5H6N2O3 | CID 81100 - PubChem. [\[Link\]](#)
- Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed. [\[Link\]](#)
- Laser Raman and IR Spectra of Biomolecule: 5-Methyluracil (Thymine) - International Journal of Science, Technology and Management. [\[Link\]](#)
- Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed. [\[Link\]](#)
- Computational Study of Uracil Tautomeric Forms in the Ribosome: The Case of Uracil and 5-Oxyacetic Acid Uracil in the First Anticodon Position of tRNA | The Journal of Physical Chemistry B - ACS Public
- Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - ResearchG
- **5-Methoxyuracil** - Optional[13C NMR] - Chemical Shifts - SpectraBase. [\[Link\]](#)
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. [\[Link\]](#)
- FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine)
- Incorporation of 5-substituted Uracil Derivatives Into Nucleic Acids. Part IV. The Synthesis of 5-ethynyluracil - PubMed. [\[Link\]](#)
- Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV. The synthesis of 5-ethynyluracil. - Semantic Scholar. [\[Link\]](#)

- Tautomerism of uracil and related compounds: A mass spectrometry study - CONICET. [\[Link\]](#)
- Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed. [\[Link\]](#)
- Infrared spectra of protonated uracil, thymine and cytosine. - SciSpace. [\[Link\]](#)
- IR spectrum of (a) uracil (Cal.) (b) 5-aminouracil (cal.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Page loading... [guidechem.com]
- 7. BJOC - Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues [[beilstein-journals.org](https://www.beilstein-journals.org)]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Methoxyuracil | CymitQuimica [cymitquimica.com]
- 12. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Methoxyuracil: Chemical Properties, Structure, and Applications]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b140863#5-methoxyuracil-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com